molecular formula C18H16N4O3 B2423874 N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 2034586-38-2

N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2423874
CAS No.: 2034586-38-2
M. Wt: 336.351
InChI Key: TYLGYCYYDCLYKM-UHFFFAOYSA-N
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Description

N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that features a pyridine ring, an imidazole ring, and a benzo[d][1,3]dioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the imidazole ring: This can be achieved by reacting 2-aminopyridine with an appropriate aldehyde or ketone under acidic or basic conditions.

    Attachment of the benzo[d][1,3]dioxole moiety: This step involves the reaction of the imidazole derivative with a benzo[d][1,3]dioxole-containing compound, often through a coupling reaction facilitated by a catalyst such as palladium.

    Formation of the carboxamide group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and bases such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-2-yl)amides: These compounds share the pyridine and amide functionalities but lack the benzo[d][1,3]dioxole moiety.

    Imidazo[1,2-a]pyridines: These compounds feature the imidazole and pyridine rings but differ in the substitution pattern and additional functional groups.

Uniqueness

N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is unique due to the presence of the benzo[d][1,3]dioxole moiety, which imparts distinct chemical and biological properties. This structural feature may enhance the compound’s ability to interact with specific biological targets and improve its stability and solubility.

Properties

IUPAC Name

N-[2-(2-pyridin-2-ylimidazol-1-yl)ethyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O3/c23-18(13-4-5-15-16(11-13)25-12-24-15)21-8-10-22-9-7-20-17(22)14-3-1-2-6-19-14/h1-7,9,11H,8,10,12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYLGYCYYDCLYKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NCCN3C=CN=C3C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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